

TG-100435: A Tale of Two Targets in Cancer Research

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Compound of Interest

Compound Name: TG-100435

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An In-depth Technical Guide on the Evolving Role of **TG-100435** from a Multi-Targeted Kinase Inhibitor to a Precision FGFR3-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Once a compound of interest for its broad-spectrum kinase inhibition, **TG-100435** has undergone a significant evolution in the landscape of cancer research. Initially characterized as a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged under the aliases LOXO-435 and LY3866288 as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive overview of **TG-100435**, detailing its preclinical and clinical data, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

From Broad-Spectrum to Precision Targeting: The Story of TG-100435

TG-100435 was first identified as a small molecule inhibitor with a notable inhibitory profile against a range of protein tyrosine kinases. Subsequent research and development efforts, however, have repositioned the compound, now primarily known as LOXO-435, as a next-generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology towards the development of precision medicines that target specific genetic alterations driving tumor growth.

Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a highly selective FGFR3 inhibitor like LOXO-435 aims to provide a more targeted and potentially less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with **TG-100435** in both its initial characterization and its current form as a selective FGFR3 inhibitor.

Table 1: TG-100435 Multi-Targeted Kinase Inhibition Profile

Target Kinase	Inhibition Constant (Ki)
Src Family Kinases (Src, Lyn, Yes, Lck), Abl, EphB4	13 - 64 nM ^{[1][2]}

Note: Specific individual Ki values for each kinase within this range are not publicly available in the reviewed literature.

Table 2: Preclinical Selectivity and Potency of LOXO-435 (Formerly TG-100435) as an FGFR3 Inhibitor

Assay Type	Cell Line	Target	IC50 (nM)	Selectivity vs. FGFR1
FGFR Phosphorylation Inhibition	HEK293	FGFR3 S249C	3.1	>56-fold[3]
FGFR Phosphorylation Inhibition	HEK293	FGFR3 S249C/V555M (Gatekeeper Mutation)	5.0	Not specified
FGFR Phosphorylation Inhibition	HEK293	FGFR1	174.5	-
FGFR Phosphorylation Inhibition	HEK293	FGFR2	90.7	Not specified
Cell Growth Inhibition	NIH3T3	Engineered to express FGFR3 S249C	12.2	Not specified
Cell Growth Inhibition	NIH3T3	Engineered to express FGFR3 S249C/V555M	22.9	Not specified
Cell Growth Inhibition	RT112 (FGFR3-TACC3 fusion)	FGFR3	15.1	Not specified
Cell Growth Inhibition	UMUC14 (FGFR3 S249C mutation)	FGFR3	12.6	Not specified
Cell Growth Inhibition	DMS114 (FGFR1 amplification)	FGFR1	4712.6	>374-fold

Table 3: Summary of Initial Clinical Data from the FORAGER-1 Phase 1 Trial of LOXO-435 (LY3866288) in Patients with FGFR3-Altered Advanced Solid Tumors

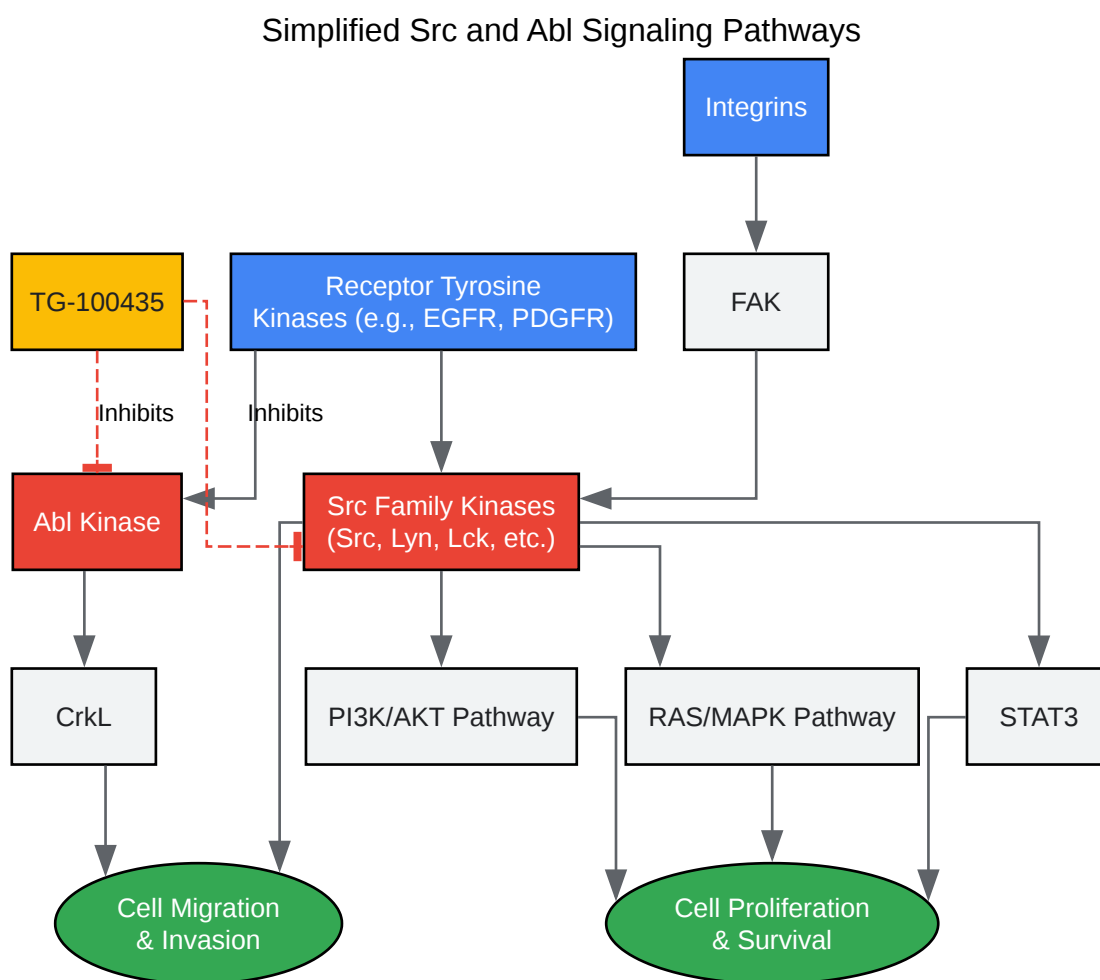
Parameter	Data
Patient Demographics (N=101)	
Median Age (range)	67 years (26-93)[4]
ECOG Performance Status 1	69%[4]
Metastatic Urothelial Carcinoma (mUC)	70%[4]
Median Prior Lines of Therapy (range)	3 (1-9)[4]
Prior FGFR Inhibitor Treatment	23%[4]
Objective Response Rate (ORR) in mUC Patients with Activating Mutation/Fusion (dosed at ≥200 mg BID)	
Overall	42% (14/33)[4]
Previously Treated with an FGFR Inhibitor	45% (5/11)[4]
Common Treatment-Emergent Adverse Events (TEAEs) at Doses ≥200 mg BID	
Diarrhea	67%[4]
Hyperphosphatemia	28%[4]
Fatigue	23%[4]
Increased ALT	22%[4]
Increased AST	22%[4]
Most TEAEs (68%) were Grade 1/2	[4]
Low Incidence (<5%) of TEAEs associated with pan-FGFR inhibitors	
Retinopathy, Onycholysis, Hand-foot syndrome	≤5% and low grade[4]

Signaling Pathways and Mechanisms of Action

TG-100435/LOXO-435 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Src Family Kinase and Abl Kinase Inhibition

As initially characterized, **TG-100435** targets multiple non-receptor tyrosine kinases, including Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and their aberrant activation is a hallmark of many cancers.



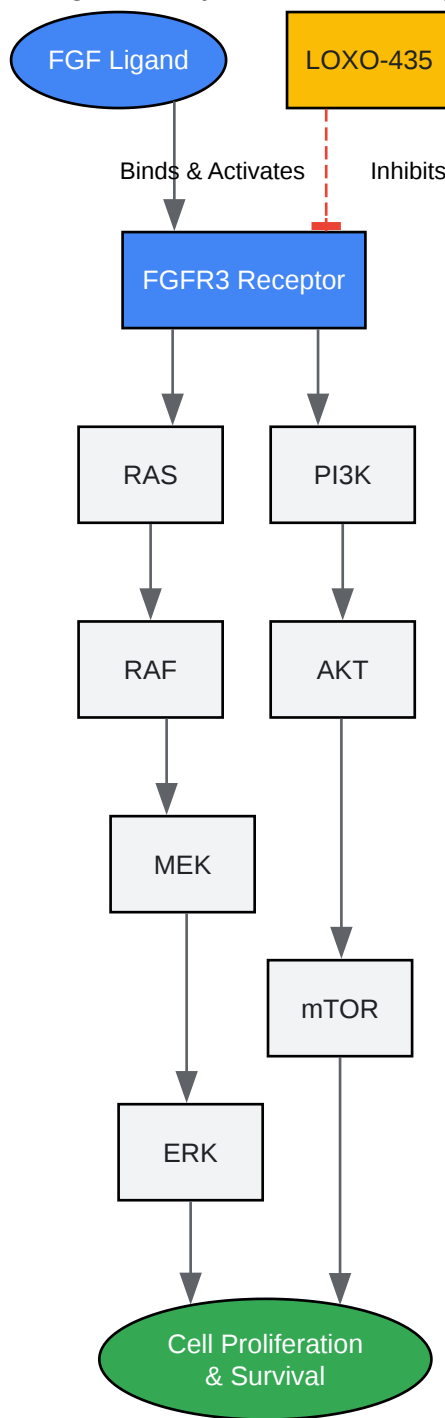
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Caption: **TG-100435**'s initial multi-targeted activity against Src and Abl kinases.

Selective FGFR3 Inhibition

The primary mechanism of action for LOXO-435 in its current clinical development is the selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this pathway is constitutively active.

FGFR3 Signaling Pathway and Inhibition by LOXO-435

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Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.

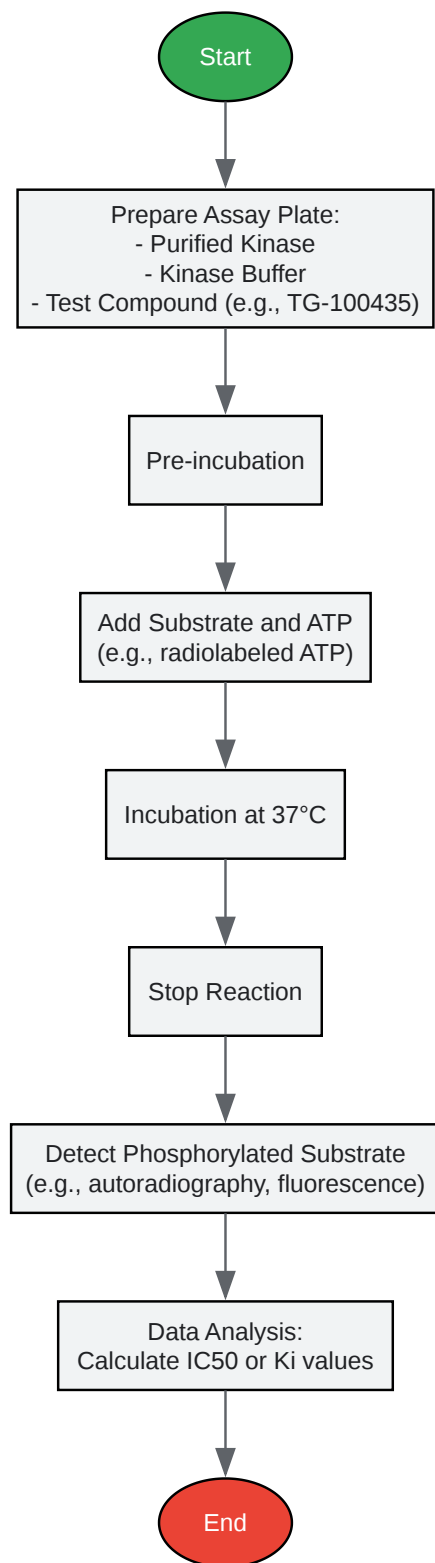
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of kinase inhibitors like **TG-100435**.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for an In Vitro Kinase Inhibition Assay

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Caption: A generalized workflow for determining the inhibitory activity of a compound against a specific kinase.

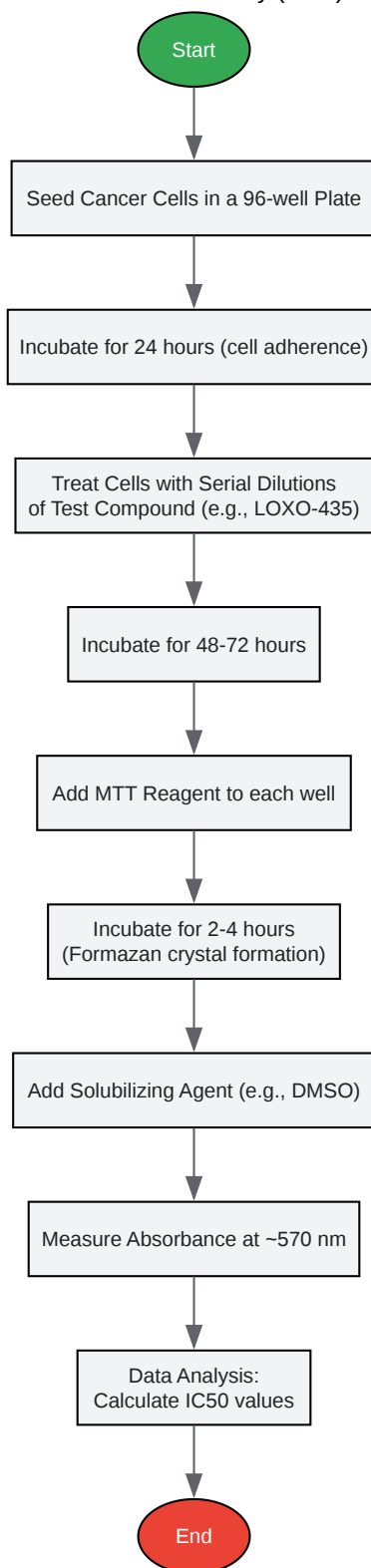
Detailed Methodology:

- **Plate Preparation:** In a 96- or 384-well plate, add the purified recombinant kinase enzyme to a buffer solution containing cofactors such as MgCl₂ and MnCl₂.
- **Compound Addition:** Add serial dilutions of **TG-100435** to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
- **Pre-incubation:** Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [γ -³³P]ATP, or in a system with a fluorescent readout).
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).
- **Detection:** The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the signal is read on a plate reader.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The K_i (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cells.

Workflow for a Cell Viability (MTT) Assay



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Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer cells.

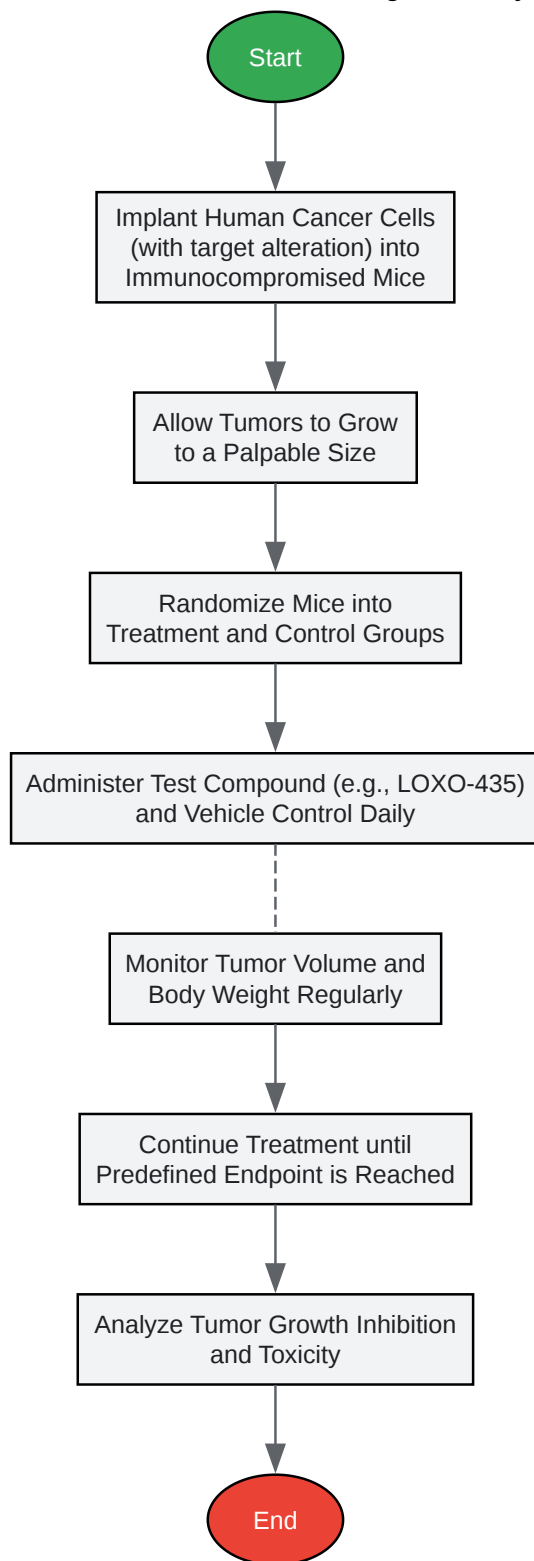
Detailed Methodology:

- **Cell Seeding:** Cancer cells with and without the target genetic alteration (e.g., FGFR3 mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of LOXO-435. Control wells receive vehicle (e.g., DMSO) only.
- **Incubation:** The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Formazan Formation:** The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- **Solubilization:** A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow for a Tumor Xenograft Study



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Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.

Detailed Methodology:

- **Cell Implantation:** A suspension of human cancer cells harboring the desired genetic alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Establishment:** The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
- **Randomization:** Once tumors reach the desired size, the mice are randomized into treatment and control (vehicle) groups.
- **Drug Administration:** LOXO-435 is administered to the treatment group, typically orally, at one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group receives the vehicle on the same schedule.
- **Monitoring:** Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$. The body weight of the mice is also monitored as an indicator of toxicity.
- **Endpoint:** The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or after a specific duration of treatment.
- **Data Analysis:** The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression. Statistical analysis is performed to determine the significance of the observed effects.

Future Directions and Conclusion

The journey of **TG-100435** from a multi-targeted kinase inhibitor to the highly selective FGFR3 inhibitor LOXO-435 exemplifies the evolution of targeted cancer therapy. The promising preliminary data from the FORAGER-1 trial suggest that LOXO-435 has the potential to be a valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial carcinoma. Its high selectivity may translate into a more favorable safety profile compared to less specific FGFR inhibitors.

Future research will focus on the outcomes of the ongoing and future clinical trials to fully establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with other anti-cancer agents. Further preclinical studies may also explore mechanisms of resistance to LOXO-435 and strategies to overcome them. The continued investigation of this compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight against cancer.

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